molecular formula C7H7N3 B2758302 2-Methylimidazo[1,2-a]pyrazine CAS No. 33668-80-3

2-Methylimidazo[1,2-a]pyrazine

Cat. No. B2758302
CAS RN: 33668-80-3
M. Wt: 133.154
InChI Key: UESKTOIACDXRHB-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 33668-80-3 . It has a molecular weight of 133.15 and is typically in powder form . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyrazine involves the interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3, which leads to the substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium tribromide . The structure of this compound was established based on X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyrazine is represented by the Inchi Code: 1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyrazine is a powder at room temperature . It has a molecular weight of 133.15 and a predicted density of 1.24±0.1 g/cm3 . The compound has a predicted pKa value of 5.32±0.30 .

Mechanism of Action

Target of Action

2-Methylimidazo[1,2-a]pyrazine and its derivatives have been shown to possess a broad range of biological activity . They have been used as covalent anticancer agents and antituberculosis agents . The primary targets of these compounds are KRAS G12C-mutated cells and Mycobacterium tuberculosis .

Mode of Action

The interaction of 2-Methylimidazo[1,2-a]pyrazine with its targets involves a covalent bond formation . This compound acts as a covalent inhibitor, binding irreversibly to its target, thereby disrupting its function . The compound’s interaction with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Biochemical Pathways

It is known that the compound exhibits significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that it may interfere with the biochemical pathways that these bacteria use for survival and replication.

Pharmacokinetics

The compound’s interaction with molecular bromine and iodine, as well as its antimicrobial action against staphylococcus aureus, suggest that it may have good bioavailability .

Result of Action

The result of the action of 2-Methylimidazo[1,2-a]pyrazine is the inhibition of the growth of its target cells or organisms. For example, it has been shown to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells , and it exhibits antimicrobial properties against Staphylococcus aureus .

Action Environment

The action of 2-Methylimidazo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, the compound’s interaction with molecular bromine and iodine is likely to be affected by the presence and concentration of these elements in the environment . .

Safety and Hazards

The compound is classified as harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyrazine, the core structure of 2-Methylimidazo[1,2-a]pyrazine, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may involve exploring the pattern and position of substitution on the imidazo[1,2-a]pyrazine scaffold to enhance its biological activity .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKTOIACDXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyrazine

CAS RN

33668-80-3
Record name 2-methylimidazo[1,2-a]pyrazine
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